6-肼基异喹啉

描述

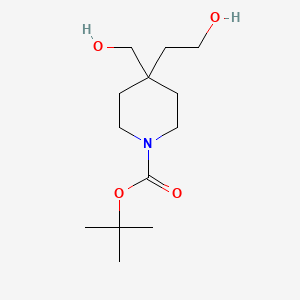

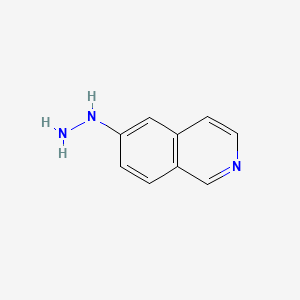

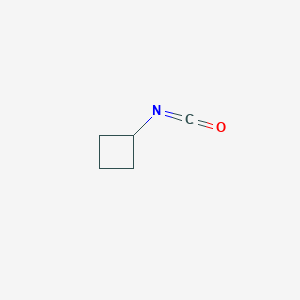

6-Hydrazinylisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are bicyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The hydrazinyl group attached to the isoquinoline nucleus suggests that this compound could serve as an intermediate for further chemical transformations or possess biological activity due to the reactivity of the hydrazine moiety.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported through various methods. For instance, the synthesis of the 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system was achieved by acid-catalyzed recyclization of benzohydrazides and subsequent reaction with hydrazine hydrate . Another study reported the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which involved multiple steps including acylation, cyclization, amination, and reduction processes . These methods highlight the complexity and versatility of synthetic approaches in the realm of isoquinoline chemistry.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones synthesized from 4-hydrazinylquinolin-2(1H)-ones was confirmed using these techniques, along with X-ray structure analysis and theoretical calculations . The presence of the hydrazinyl group in such compounds is likely to influence their molecular conformation and reactivity.

Chemical Reactions Analysis

Hydrazinylisoquinolines can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines were synthesized and further transformed into triazolo[3,4-a]isoquinolines and pyrazolylisoquinolines through reactions with triethyl orthoformate and acetylacetone, respectively . Additionally, the reaction of arylhydrazinium chlorides with chloroquinoline carbaldehydes led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylisoquinolines are influenced by their molecular structure. The regioselective synthesis of hydrazinylquinoline regio-isomers demonstrated the preference for substitution at specific positions on the quinoline ring, which can affect the compound's reactivity and physical properties . The presence of the hydrazinyl group can also impart unique chemical reactivity, making these compounds suitable for further functionalization.

科学研究应用

合成与生物活性

衍生物合成:已合成肼基异喹啉衍生物用于各种目的。例如,卡马尔等人(2011 年)合成了具有潜在抗菌特性的吡唑并噻吩四氢异喹啉衍生物 (Kamal、Radwan 和 Zaki,2011)。同样,Sirakanyan 等人(2013 年)探讨了从环戊并吡啶和四氢异喹啉的肼基衍生物合成三唑并四唑并嘧啶,并评估了它们的抗菌活性 (Sirakanyan、Geronikaki、Spinelli、Hovakimyan 和 Noravyan,2013)。

抗结核剂:Mandewale 等人(2016 年)研究了带有 3,4-二氢喹啉-2(1H)-酮核的腙衍生物的锌配合物作为新的抗结核剂 (Mandewale、Kokate、Thorat、Sawant 和 Yamgar,2016)。

抗菌研究:Mukhtar 等人(2022 年)研究了含有异喹啉部分的查耳酮及其抗菌活性 (Mukhtar、Saleh、Hassaneen、Hafez、Hassan、Morsy 和 Teleb,2022)。

其他应用

- 细胞毒性评估:Hernández-Vázquez 和 Miranda(2016 年)报告了一种合成吡嗪并[1,2-b]异喹啉的方案,一些化合物显示出细胞毒性活性 (Hernández-Vázquez 和 Miranda,2016)。

- 克服生物合成限制:Inui 等人(2007 年)证明了在加州罂粟培养物中过表达日本金盏花小檗碱 6-O-甲基转移酶,从而提高了苄基异喹啉生物碱的产量,其中包括重要的镇痛和抗菌剂 (Inui、Tamura、Fujii、Morishige 和 Sato,2007)。

安全和危害

未来方向

While specific future directions for 6-Hydrazinylisoquinoline are not mentioned in the available resources, the field of chemical synthesis and drug discovery is continually evolving. New methods for synthesizing and modifying compounds like 6-Hydrazinylisoquinoline are being developed, and these compounds are being studied for potential applications in various fields .

作用机制

Mode of Action

It is generally understood that drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers downstream signaling, leading to the drug’s therapeutic or pharmacological effect .

Biochemical Pathways

Drugs typically influence the chemical reactions of cells in various species and organs .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 6-Hydrazinylisoquinoline’s action are currently unknown due to the lack of detailed studies on this compound .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of a drug .

属性

IUPAC Name |

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinylisoquinoline | |

CAS RN |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)